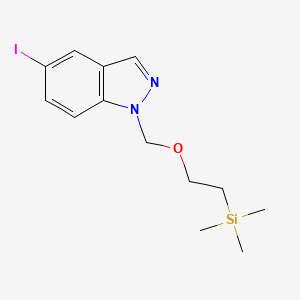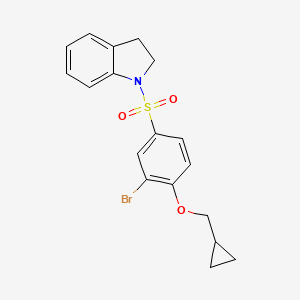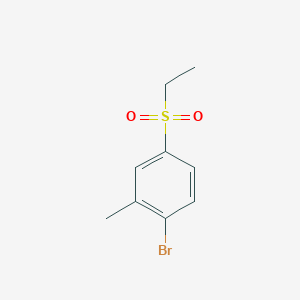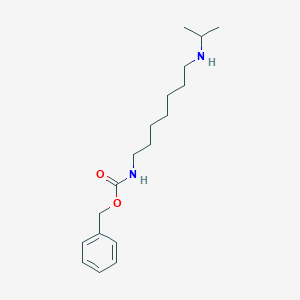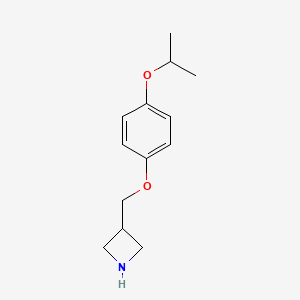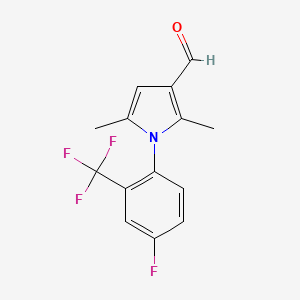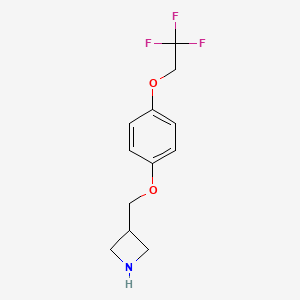
3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenoxy moiety, which is further linked to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine typically involves the following steps:
Formation of the Trifluoroethoxyphenol Intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenol derivative under basic conditions to form the trifluoroethoxyphenol intermediate.
Etherification: The trifluoroethoxyphenol intermediate is then reacted with a suitable halomethyl azetidine derivative under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and azetidine moieties.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenoxy and azetidine moieties can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of an azetidine ring.
3-((4-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid: Contains a boronic acid group instead of an azetidine ring.
Uniqueness
3-((4-(2,2,2-Trifluoroethoxy)phenoxy)methyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)8-18-11-3-1-10(2-4-11)17-7-9-5-16-6-9/h1-4,9,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMJCMNNNOBUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
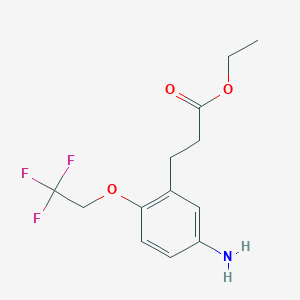
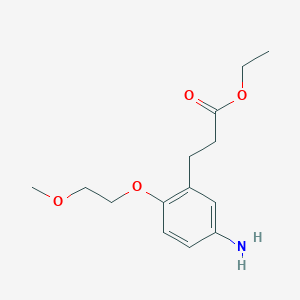
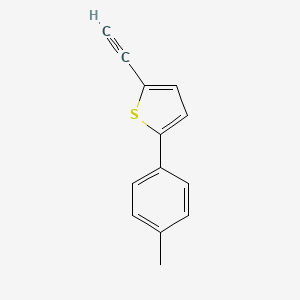
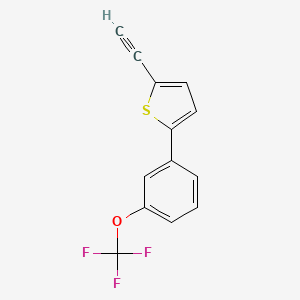
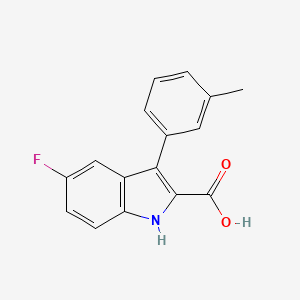
![6-Fluoro-4-methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8164772.png)
![6-Fluoro-4-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8164780.png)
![2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8164784.png)
